N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane) maleimide, commonly referred to as deferoxamine-maleimide, is a complex organic compound characterized by its unique structural and functional properties. This compound is primarily utilized in biomedical applications, particularly in conjunction with radiolabeling for imaging and therapeutic purposes. It is classified as a bifunctional chelator due to its ability to bind metal ions while also facilitating conjugation with biomolecules such as antibodies.
Deferoxamine-maleimide is synthesized from deferoxamine, a chelating agent used to bind iron in the body. The maleimide moiety allows for selective conjugation to thiol groups in proteins or peptides. As a bifunctional chelator, it falls under the category of compounds that can form stable complexes with metal ions while enabling targeted delivery in therapeutic and diagnostic applications.
The synthesis of N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane) maleimide involves several key steps:
In research studies, the synthesis has been described as straightforward and efficient when conjugating deferoxamine to antibodies for imaging applications .
The molecular formula of N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane) maleimide is C32H53N7O. Its structure features a long carbon chain interspersed with nitrogen and oxygen functionalities that contribute to its chelating properties. The presence of multiple hydroxyl groups enhances solubility and reactivity towards biomolecules .
The primary chemical reaction involving N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane) maleimide is its conjugation with thiol-containing biomolecules such as antibodies. This reaction occurs under mild conditions and results in a stable thioether bond:
This reaction is crucial for developing radiolabeled antibodies used in positron emission tomography (PET) imaging .
The mechanism of action of N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane) maleimide primarily revolves around its role as a chelator in radiopharmaceutical formulations. Upon conjugation to an antibody or peptide:
N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane) maleimide exhibits several notable physical and chemical properties:
These properties make it suitable for use in biological systems where stability and solubility are critical for effective targeting .
N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane) maleimide has several significant applications in scientific research:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7